3,4-dibromobutan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-dibromobutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Br2O/c1-3(7)4(6)2-5/h4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSZTATWOSZRAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br2O | |
| Record name | 1,2-DIBROMOBUTAN-3-ONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3089 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50947971 | |
| Record name | 3,4-Dibromobutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50947971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1,2-dibromobutan-3-one appears as a colorless liquid. Less dense than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make other chemicals. | |
| Record name | 1,2-DIBROMOBUTAN-3-ONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3089 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
25109-57-3 | |
| Record name | 1,2-DIBROMOBUTAN-3-ONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3089 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3,4-Dibromo-2-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25109-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Butanone, 3,4-dibromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025109573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dibromobutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50947971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3,4 Dibromobutan 2 One and Its Derivatives
Classical Approaches to the Synthesis of 3,4-Dibromobutan-2-one
Traditional methods for the synthesis of this compound have primarily relied on the direct bromination of suitable precursors. These approaches are often straightforward but may present challenges in terms of selectivity and reaction control.
Bromination of Butan-2-one Precursors
The direct bromination of butan-2-one (methyl ethyl ketone) is a common method for preparing brominated butanones. The reaction proceeds via an enol or enolate intermediate, and the position of bromination is influenced by the reaction conditions. actachemscand.org Under acidic conditions, the reaction typically involves the formation of an enol intermediate. chemtube3d.com The acid catalyzes the tautomerization of the ketone to its more nucleophilic enol form, which then reacts with bromine. masterorganicchemistry.com
A direct and high-yielding synthesis of this compound involves the bromination of an α,β-unsaturated butanone precursor. In a reported procedure, a solution of bromine in dichloromethane is added dropwise to a stirred solution of methyl vinyl ketone at low temperatures (-10°C). The reaction mixture is then stirred at 0°C, followed by quenching with sodium thiosulfate to remove excess bromine. This method has been shown to produce this compound in a high yield of 96.3%. chemicalbook.com
| Precursor | Reagents | Solvent | Temperature (°C) | Yield (%) |
| Methyl vinyl ketone | Bromine, Sodium thiosulfate | Dichloromethane | -10 to 0 | 96.3 |
Regioselective Bromination Strategies
The regioselectivity of the bromination of unsymmetrical ketones like butan-2-one is a critical aspect of synthesizing a specific isomer. The outcome of the reaction is highly dependent on whether it is performed under acidic or basic conditions.
Under acidic catalysis, the bromination of butan-2-one tends to occur at the more substituted α-carbon (position 3). This is because the rate-determining step is the formation of the enol, and the more substituted enol is generally the thermodynamically more stable tautomer. libretexts.org Therefore, to achieve bromination at the 3-position, acidic conditions would be favored.
Conversely, base-catalyzed or base-promoted bromination of butan-2-one typically results in halogenation at the less substituted α-carbon (position 1). chemtube3d.com The reaction proceeds through an enolate intermediate, and the less substituted enolate is formed more rapidly due to the greater acidity of the methyl protons compared to the methylene (B1212753) protons. libretexts.org However, under basic conditions, polyhalogenation is common because the introduction of an electron-withdrawing bromine atom increases the acidity of the remaining α-hydrogens, making subsequent halogenations faster. libretexts.org
A study on the acetate-catalyzed bromination of 2-butanone in an aqueous buffer showed that even with a large excess of the ketone, a mixture of several brominated products is obtained. cdnsciencepub.com This highlights the challenge of achieving high regioselectivity in classical bromination reactions of butan-2-one. A nonselective bromination followed by a selective debromination has been proposed as a strategy to obtain terminally brominated ketones, which are typically the minor product in thermodynamically controlled reactions. nih.gov
Modern and Advanced Synthetic Routes to this compound
Recent advancements in synthetic organic chemistry have led to the development of more sophisticated methods for the synthesis of halogenated ketones. These modern approaches often offer improved selectivity, efficiency, and safety profiles compared to classical methods.
Catalytic and Stereoselective Syntheses of Halogenated Ketones
The development of catalytic and stereoselective methods for the α-halogenation of carbonyl compounds represents a significant step forward in organic synthesis. Organocatalysis has emerged as a powerful tool for achieving enantioselective α-bromination of both aldehydes and ketones. rsc.orgrsc.org For instance, C2-symmetric diphenylpyrrolidine and imidazolidine catalysts have been successfully employed for the enantioselective α-bromination of aldehydes and ketones, respectively, with high enantiomeric excesses (ee). nih.gov
While these methods have been primarily demonstrated for mono-bromination, the principles could be extended to the synthesis of chiral dibrominated ketones. The challenge would lie in controlling both the regioselectivity and the stereoselectivity of the second bromination step. The development of ketone-based brominating agents (KBAs) has also been shown to be effective for practical and highly enantioselective α-bromination of aldehydes catalyzed by tritylpyrrolidine. acs.org
The synthesis of vicinal halohydrins, which are structurally related to the precursors of α-haloketones, has been achieved with high diastereoselectivity and enantioselectivity through iridium-catalyzed asymmetric hydrogenation of α-halogenated ketones. rsc.org Such catalytic reduction methods could potentially be applied to derivatives of this compound. Furthermore, copper-catalyzed methods have been developed for the regio- and stereoselective synthesis of vicinal haloamino ketones from α,β-unsaturated ketones, demonstrating the potential of metal catalysis in controlling the addition of a halogen and another functional group across a double bond. organic-chemistry.org
| Catalyst Type | Substrate Type | Brominating Agent | Key Feature | Representative ee (%) |
| C2-symmetric diphenylpyrrolidine | Aldehydes | N-Bromosuccinimide | Enantioselective α-bromination | up to 96 |
| C2-symmetric imidazolidine | Ketones | N-Bromosuccinimide | Enantioselective α-bromination | up to 94 |
| Tritylpyrrolidine | Aldehydes | Ketone-based brominating agents | Practical and highly enantioselective | High |
Green Chemistry Principles in the Preparation of this compound
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. acs.org In the context of synthesizing this compound, several green chemistry approaches can be considered.
One area of focus is the use of more environmentally benign brominating agents and reaction media. Traditional methods often use elemental bromine, which is highly toxic and corrosive. N-bromosuccinimide (NBS) is a common alternative, and its use in combination with environmentally friendly solvents is a step towards greener halogenations. acs.org The use of ionic liquids as recyclable solvents for ketone halogenation has been explored as a greener alternative to volatile organic compounds. wikipedia.org
Another green strategy involves the use of catalytic systems that are more environmentally friendly. For example, methods for the α-bromination of ketones using N-bromosuccinimide in the presence of recyclable catalysts like montmorillonite K-10 clay have been developed. researchgate.net Additionally, the use of hydrogen peroxide in combination with hydrobromic acid (H2O2-HBr) "on water" has been reported as an environmentally benign method for the bromination of ketones. google.com Such methods reduce the need for harsh reagents and organic solvents.
| Green Approach | Reagents/Catalyst | Solvent | Advantage |
| Alternative Solvents | N-Halosuccinimides | Ionic Liquids | Reduced use of volatile organic compounds, enhanced reaction rates. wikipedia.org |
| Recyclable Catalysts | N-Bromosuccinimide, Montmorillonite K-10 | Methanol | Catalyst reusability, simple workup. researchgate.net |
| Benign Reagents | H2O2-HBr | Water | Avoids elemental bromine, uses water as a solvent. google.com |
Flow Chemistry Approaches for Enhanced Synthesis
Flow chemistry, utilizing microreactors and continuous flow systems, offers significant advantages for halogenation reactions, which are often fast and highly exothermic. rsc.orgrsc.orgresearchgate.net The superior heat and mass transfer characteristics of microreactors allow for precise temperature control, which can prevent runaway reactions and improve selectivity by minimizing the formation of byproducts. softecks.in
The use of hazardous reagents like elemental bromine can be managed more safely in a flow system. The reagent can be generated in situ or dosed precisely into the reactor, minimizing the amount of hazardous material present at any given time. semanticscholar.org Furthermore, unstable or highly reactive intermediates can be generated and consumed immediately in the flow stream, enhancing process safety. softecks.in
While a specific flow chemistry synthesis for this compound is not extensively reported, the general principles are highly applicable. A continuous flow process could be designed for the bromination of methyl vinyl ketone, allowing for better control over the reaction exotherm and potentially improving the yield and purity of the product. The ability to rapidly screen reaction conditions in a flow setup would also facilitate the optimization of the synthesis.
Synthesis of Stereoisomers of this compound
The creation of specific stereoisomers of this compound necessitates the use of stereoselective synthetic methods. These methods are broadly categorized into diastereoselective and enantioselective approaches, allowing for the targeted synthesis of either specific diastereomers from an achiral precursor or the selective formation of one enantiomer.
Diastereoselective Synthesis of (3R,4R)- and (3S,4S)-3,4-Dibromobutan-2-one
The diastereoselective synthesis of the (3R,4R) and (3S,4S) isomers of this compound typically involves the bromination of an alkene precursor, 3-buten-2-one (methyl vinyl ketone). The stereochemical outcome of this reaction is highly dependent on the reaction mechanism and the reagents employed. The addition of bromine to an alkene generally proceeds through a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by a bromide ion occurs in an anti-fashion, leading to the formation of a trans-dibromide.
While specific detailed procedures for the diastereoselective bromination of 3-buten-2-one to yield predominantly (3R,4R)- or (3S,4S)-3,4-dibromobutan-2-one are not extensively documented in readily available literature, the principles of stereoselective addition to alkenes can be applied. The use of chiral bromine sources or chiral catalysts could potentially influence the facial selectivity of the initial bromine addition, thereby favoring the formation of one diastereomer over the other.
For instance, the bromination of α,β-unsaturated ketones can be achieved using N-bromosuccinimide (NBS) in the presence of a catalyst. acs.org The choice of catalyst and reaction conditions can influence the stereoselectivity of the addition.
Enantioselective Synthesis of Chiral this compound Derivatives
The enantioselective synthesis of chiral derivatives of this compound can be approached through the asymmetric α-bromination of a suitable ketone precursor. Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in such transformations. nih.govresearchgate.net
Chiral secondary amines, such as derivatives of proline and imidazolidinone, have been successfully employed as catalysts for the enantioselective α-halogenation of aldehydes and ketones. nih.gov The mechanism involves the formation of a chiral enamine intermediate from the ketone and the catalyst. This enamine then reacts with an electrophilic bromine source, such as N-bromosuccinimide (NBS), with the chiral catalyst directing the approach of the brominating agent to one face of the enamine, leading to the preferential formation of one enantiomer of the α-bromoketone.
While direct application to this compound is not explicitly detailed, the principles can be extended to the synthesis of its chiral derivatives. For example, the enantioselective monobromination of a precursor like 4-bromo-2-butanone could be envisioned using an organocatalyst to introduce the second bromine atom at the C3 position with high enantiomeric excess.
Optimization of Synthetic Reaction Conditions for Yield and Purity
The successful synthesis of this compound and its derivatives with high yield and purity hinges on the careful optimization of various reaction parameters.
Solvent Effects and Temperature Control in Synthesis
The choice of solvent can significantly impact the rate, yield, and stereoselectivity of bromination reactions. Solvents with different polarities can influence the stability of intermediates and transition states. For the bromination of α,β-unsaturated ketones, solvents such as toluene have been utilized. acs.org It is crucial to select a solvent that dissolves the reactants and reagents while minimizing side reactions.
Temperature is another critical parameter that must be controlled to achieve the desired outcome. Lowering the reaction temperature can often enhance the stereoselectivity of a reaction by increasing the energy difference between the diastereomeric transition states. However, this may also lead to a decrease in the reaction rate. Therefore, a balance must be struck to achieve both high selectivity and reasonable reaction times. For instance, in some bromination reactions, temperatures are maintained as low as -78 °C to improve selectivity.
Catalyst Screening and Loading Optimization
In catalyst-driven reactions, particularly in enantioselective synthesis, the choice of catalyst is paramount. A screening of different catalysts is often necessary to identify the one that provides the best combination of reactivity and stereoselectivity for a specific substrate. For the enantioselective α-bromination of ketones, various chiral amines and their derivatives have been explored as organocatalysts. nih.gov
Once a suitable catalyst has been identified, its loading must be optimized. The catalyst loading, typically expressed as a mole percentage (mol %) relative to the substrate, should be minimized to reduce costs and simplify purification, while still ensuring an efficient reaction rate. Catalyst loadings in organocatalytic α-brominations can range from as low as 1 mol % to 20 mol %, depending on the reactivity of the substrate and the efficiency of the catalyst.
Below is a hypothetical data table illustrating the optimization of catalyst loading for an enantioselective α-bromination reaction, based on general findings in the field.
| Entry | Catalyst Loading (mol %) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 20 | 95 | 92 |
| 2 | 10 | 94 | 92 |
| 3 | 5 | 90 | 91 |
| 4 | 2 | 85 | 90 |
| 5 | 1 | 78 | 88 |
This table demonstrates that while a higher catalyst loading may lead to a slightly higher yield, a significant reduction in loading is possible with only a minor impact on the enantioselectivity, making the process more efficient and economical.
Chemical Reactivity and Mechanistic Investigations of 3,4 Dibromobutan 2 One
Nucleophilic Substitution Reactions of 3,4-Dibromobutan-2-one
The two bromine atoms in this compound serve as leaving groups in nucleophilic substitution reactions. The reactivity of the C-3 and C-4 positions allows for sequential or tandem reactions, often culminating in the formation of cyclic structures.
This compound readily reacts with a range of nucleophiles, particularly oxygen-based nucleophiles like phenols and naphthols, in the presence of a base. These reactions typically proceed via an initial substitution, followed by a subsequent intramolecular cyclization to yield heterocyclic products. For instance, the condensation of 2-naphthol (B1666908) with this compound in the presence of potassium carbonate is a known method for synthesizing 2-acyl-1,2-dihydronaphtho[2,1-b]furans. acs.org Similarly, reactions with various 1-naphthol (B170400) derivatives under basic conditions lead to the formation of the corresponding 1-(2,3-dihydronaphtho[1,2-b]furan-2-yl)ethanone derivatives. rsc.orgresearchgate.net
The scope of nucleophiles is not limited to naphthols. Research has shown that other hydroxylated aromatic compounds, such as derivatives of juglone (B1673114) (5-hydroxy-1,4-naphthoquinone) and 8-hydroxyquinolines, also serve as effective nucleophiles. The reaction with juglone derivatives yields naphthodihydrofurans, scribd.com while the reaction with 8-hydroxyquinoline (B1678124) produces 2-acetylfuro[3,2-h]quinoline derivatives. These transformations highlight the utility of this compound as a four-carbon building block for fused furan (B31954) ring systems.
Table 1: Nucleophilic Substitution Reactions with this compound
| Nucleophile | Reaction Conditions | Product Type | Source(s) |
|---|---|---|---|
| 2-Naphthol | K₂CO₃, refluxing acetonitrile (B52724) | 1,2-Dihydronaphtho[2,1-b]furan (B1253133) derivative | acs.orgscispace.com |
| 1-Naphthol derivatives | K₂CO₃, refluxing acetone (B3395972) | 2,3-Dihydronaphtho[1,2-b]furan-2-yl ketone | rsc.org |
| Juglone derivatives | Base | Naphthodihydrofuran | scribd.com |
| 8-Hydroxyquinoline | Base | 2-Acetylfuro[3,2-h]quinoline |
The reactions of this compound with unsymmetrical nucleophiles, such as naphthols, exhibit significant regioselectivity. The initial nucleophilic attack of the naphtholate anion can, in principle, occur at either C-3 or C-4. However, the subsequent intramolecular cyclization dictates the final regiochemical outcome. For example, the reaction with 2-naphthol yields 1,2-dihydronaphtho[2,1-b]furans, where the furan ring is fused to the [2,1-b] face of the naphthalene (B1677914) core. rsc.orgnih.gov Conversely, the reaction with 1-naphthol derivatives produces 2,3-dihydronaphtho[1,2-b]furans, demonstrating a dependence of the final product structure on the initial position of the hydroxyl group on the naphthalene ring. rsc.org
In some cases, the reaction can also show stereoselectivity. For instance, in the synthesis of certain 1,2-dihydronaphtho[2,1-b]furan derivatives via a cascade reaction, excellent diastereoselectivity has been observed, with the exclusive formation of the trans-isomer reported and no detection of the corresponding cis-isomer via ¹H NMR analysis. acs.org
A predominant reaction pathway for this compound with bifunctional nucleophiles is a tandem sequence involving an initial intermolecular nucleophilic substitution followed by an intramolecular cyclization. youtube.com In the case of reactions with naphthols in the presence of a base like potassium carbonate, the naphthol is first deprotonated to form a more potent naphtholate nucleophile. This anion then displaces one of the bromine atoms—typically the more reactive one—in an intermolecular S_N2 reaction to form a bromo-substituted ether intermediate.
Elimination Reactions Involving this compound
In addition to substitution, this compound can undergo elimination reactions, particularly when treated with a strong, non-nucleophilic base. This process, known as dehydrobromination, involves the removal of a hydrogen atom and a bromine atom to form a carbon-carbon double bond.
The treatment of this compound with a suitable base can initiate dehydrobromination. A well-documented example involves the reaction with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). DBU is a strong, sterically hindered base that favors elimination over substitution. In this reaction, DBU abstracts a proton from the C-2 methyl group or the C-3 position, leading to the elimination of a bromide ion and the formation of a brominated enone. Specifically, the reaction can yield 3-bromo-3-buten-2-one. This intermediate is itself a reactive species that can participate in subsequent reactions. Depending on the reaction conditions and stoichiometry, a second elimination could potentially occur to form a dienone, although the formation of the enone is more commonly utilized in tandem reactions.
The primary product of the base-induced elimination of HBr from this compound is an α,β-unsaturated ketone. The reaction with DBU in a solvent like tetrahydrofuran (B95107) (THF) has been explicitly used to generate 3-bromo-3-buten-2-one in situ. This bromo-substituted enone is a valuable Michael acceptor. This strategy is employed in one-pot syntheses where the enone is generated and immediately trapped by a nucleophile present in the reaction mixture. For example, in a patented process for synthesizing 2-acetylnaphtho[2,3-b]furan-4,9-dione, this compound is first converted to 3-bromo-3-buten-2-one, which then reacts with 2-hydroxy-1,4-naphthoquinone (B1674593) in a Michael addition/cyclization cascade. This highlights how elimination and substitution pathways can be strategically combined to achieve complex molecular architectures.
Table 2: Elimination Reaction of this compound
| Reagent | Reaction Type | Key Intermediate/Product | Source(s) |
|---|---|---|---|
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Dehydrobromination (Elimination) | 3-Bromo-3-buten-2-one (an α,β-unsaturated ketone) |
Reactions at the Carbonyl Group of this compound
The electrophilic carbon of the ketone functionality in this compound is a primary site for chemical reactions. These include additions by nucleophiles, reduction to an alcohol, and the formation of more complex derivatives.
The carbonyl group of this compound readily undergoes nucleophilic attack. However, due to the presence of reactive bromine atoms, the initial addition is often followed by subsequent intramolecular reactions. A notable application is in the synthesis of heterocyclic compounds like naphthofurans.
In these syntheses, a nucleophile, such as a substituted naphthol, attacks the carbonyl carbon. This is typically followed by an intramolecular cyclization process. For instance, the reaction of 2-naphthol with this compound in the presence of potassium carbonate (K₂CO₃) in refluxing acetonitrile yields (1,2-dihydronaphtho[2,1-b]furan-2-yl)methanone. rsc.org Similarly, reactions with 1-naphthols under the same conditions can produce 2,3-dihydronaphtho[1,2-b]furan-2-yl ketones, although yields can be variable. nih.gov
The mechanism for the reaction with 2-naphthol involves the initial formation of a naphthalenolate anion, which adds to the electrophilic alkene of an in-situ generated intermediate, followed by an intramolecular nucleophilic substitution to form the furan ring. rsc.org Another documented reaction involves treating this compound with 2-hydroxy-1,4-naphthoquinone (HNQ) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in tetrahydrofuran (THF). google.com
| Nucleophile | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 2-Naphthol | K₂CO₃, Acetonitrile, Reflux, 18h | (1,2-Dihydronaphtho[2,1-b]furan-2-yl)methanone | 60% | rsc.org |
| 1-Naphthols | K₂CO₃, Acetone, Reflux | 2,3-Dihydronaphtho[1,2-b]furan-2-yl ketones | 0-25% | nih.gov |
| 2-Hydroxy-1,4-naphthoquinone (HNQ) | DBU, THF, Air | 2-Acetylnaphtho[2,3-b]furan-4,9-dione | Not specified | google.com |
| Pyridinium Ylides | Base (e.g., DBU), Acetonitrile, Reflux | Substituted 1,2-Dihydronaphtho[2,1-b]furans | Up to 82% | acs.org |
The ketone functionality of this compound can be selectively reduced to a secondary alcohol, yielding 3,4-dibromobutan-2-ol. This transformation is typically achieved using standard reducing agents.
Commonly used reagents for the reduction of ketones are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). google.com For instance, in a multi-step synthesis, a complex ketone derivative formed from this compound was successfully reduced to the corresponding racemic alcohol in high yield using sodium borohydride. ufc.br The direct reduction of this compound produces 3,4-dibromobutan-2-ol, a compound identified and characterized in synthetic studies. shu.ac.ukguidechem.com
| Substrate | Reducing Agent | Solvent | Product | Reference |
|---|---|---|---|---|
| This compound | Sodium Borohydride (NaBH₄) (inferred) | Typically Methanol or Ethanol | 3,4-Dibromobutan-2-ol | google.comshu.ac.uk |
| Naphthofuran-ketone derivative | Sodium Borohydride (NaBH₄) | Not specified | Racemic Naphthofuran-alcohol | ufc.br |
The conversion of this compound into more complex molecules highlights its utility as a synthetic building block. The reactions often leverage both the ketone and the bromine atoms to construct new molecular frameworks. The synthesis of various furan and naphthofuran derivatives are prime examples of this synthetic utility. rsc.orgnih.govresearchgate.netthieme-connect.com
The reaction of this compound with a nucleophile can be part of a cascade or tandem reaction sequence. For example, it is used as a precursor where it is first converted to 3-bromo-3-buten-2-one by elimination of HBr with a base like DBU. google.com This intermediate then undergoes a Michael addition with a nucleophile, followed by cyclization to form the final heterocyclic product. This strategy transforms a simple acyclic ketone into a complex polycyclic system in a one-pot synthesis. google.com
Rearrangement Reactions Initiated by this compound
The presence of vicinal bromine atoms significantly influences the reactivity of the molecule, making it susceptible to various rearrangement reactions, particularly under basic conditions.
The treatment of α-haloketones with a base can induce skeletal rearrangements, most notably the Favorskii rearrangement, which proceeds through a cyclopropanone (B1606653) intermediate. In the case of this compound, which is an α,β-dihaloketone, base-induced reactions can lead to either elimination, substitution, or rearrangement.
In some reactions, unexpected rearranged products are observed. For instance, the reaction of 1-naphthols with this compound under basic conditions yielded not only the expected dihydronaphthofurans but also unexpected spirocyclic products. nih.gov The formation of such spiro[cyclopropane-1,1'(4'H)-naphthalene] derivatives suggests a pathway related to the Favorskii rearrangement, where an enolate formed intramolecularly displaces a bromide to form a three-membered ring.
However, a common competing reaction is β-elimination. The use of a non-nucleophilic base like DBU has been shown to promote the elimination of HBr from this compound to form 3-bromo-3-buten-2-one. google.comthieme-connect.com The reaction pathway taken is highly dependent on the specific substrate, base, and reaction conditions.
Neighboring group participation (NGP), or anchimeric assistance, describes the interaction of a nearby functional group in the intramolecular stabilization of a transition state or intermediate, often accelerating reaction rates and influencing stereochemistry. The bromine atoms in this compound can play such a role.
In the synthesis of dihydronaphthofurans, the reaction proceeds via an intramolecular Sₙ2 reaction where a phenolate (B1203915) attacks the carbon bearing one of the bromine atoms. rsc.orgnih.gov The proximity of the reacting groups, a direct consequence of the starting material's structure, facilitates this cyclization.
Exploration of Novel Reaction Pathways and Catalytic Transformations
The unique structural characteristics of this compound, featuring a ketone functionality and two bromine atoms on adjacent carbons, make it a versatile building block for the synthesis of more complex molecules, particularly heterocyclic compounds. The exploration of its reactivity under catalytic conditions, employing both metal-based and organic catalysts, opens avenues for novel and efficient synthetic methodologies.
While direct metal-catalyzed cross-coupling reactions utilizing this compound are not extensively documented, its application in the synthesis of heterocyclic systems, where metal catalysis is a prominent strategy, has been reported. The primary explored pathway involves its use as a bifunctional electrophile in annulation reactions to form furan-based ring systems.
A key example is the synthesis of dihydronaphthofurans, an important class of compounds found in many biologically active natural and non-natural products. researchgate.netrsc.orgscispace.com In a reported one-step synthesis, 2-naphthol reacts with this compound in refluxing acetonitrile with potassium carbonate as a base to yield 1-acetyl-1,2-dihydronaphtho[2,1-b]furan. rsc.org Similarly, the reaction of various 1-naphthol derivatives with this compound under similar basic conditions yields the corresponding 2,3-dihydronaphtho[1,2-b]furan-2-yl ketones. rsc.org
The proposed mechanism for these base-mediated reactions involves the initial deprotonation of the naphthol by potassium carbonate to form a naphthalenolate anion. rsc.org This is followed by an intramolecular nucleophilic substitution on the carbon bearing a bromine atom to afford the cyclized product. rsc.org
Although these specific examples are base-mediated, the broader field of dihydronaphthofuran synthesis heavily relies on transition-metal catalysis. scispace.comnih.govscispace.com Catalysts based on palladium, researchgate.netnih.gov rhodium, scispace.com silver, copper, and scandium have been effectively used for the synthesis of these heterocycles from different precursors. scispace.com For instance, palladium(II) chloride has been used to catalyze the intramolecular activation of arylcyclopropanes to yield dihydronaphthofurans. scispace.comnih.gov This established utility of metal catalysts in the synthesis of the same heterocyclic core suggests a promising, yet underexplored, potential for developing direct metal-catalyzed annulations using this compound.
| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) | Reference |
| 2-Naphthol | This compound | K₂CO₃, MeCN, Reflux, 18h | 1-Acetyl-1,2-dihydronaphtho[2,1-b]furan | 60% | rsc.org |
| 1-Naphthol | This compound | K₂CO₃, Acetone, Reflux | 2,3-Dihydronaphtho[1,2-b]furan-2-yl ketone | 0-25% | rsc.org |
Table 1. Synthesis of Dihydronaphthofurans using this compound.
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, providing access to chiral molecules under mild and environmentally benign conditions. bohrium.comrsc.org The compound this compound, as an α,β'-dihaloketone, presents a substrate with multiple reactive sites amenable to activation by organocatalysts. The presence of the α-bromo-ketone moiety is particularly relevant, as this structural motif is known to participate in a variety of organocatalytic asymmetric transformations. rsc.orgresearchgate.net
While specific organocatalytic reactions employing this compound have not been explicitly detailed in the literature, the reactivity of analogous α-haloketones provides a strong basis for its potential applications. Key strategies in organocatalysis that could be extended to this substrate include:
Asymmetric Cycloaddition Reactions: α-Haloketones are known precursors for oxyallyl zwitterions in situ, which can participate in enantioselective [3+3] cycloaddition reactions. rsc.orgacs.org For instance, chiral imidodiphosphoric acids have been shown to catalyze the reaction between in situ generated oxyallyl zwitterions and α-diazomethylphosphonates to furnish chiral pyridazinones with excellent stereoselectivity. acs.org The application of this methodology to this compound could potentially lead to novel, highly functionalized chiral heterocyclic systems.
Asymmetric Halogenation/Rearrangement Cascades: Cinchona alkaloid derivatives are highly effective organocatalysts for asymmetric reactions. nih.govchem-soc.siscispace.comthieme-connect.de One notable application is the asymmetric halogenation/semipinacol rearrangement of allylic alcohols to produce chiral α-oxa-quaternary β-haloketones with high enantiomeric excess. nih.govscispace.comthieme-connect.de Given its structure, this compound could be explored as a substrate in related organocatalytic cascades, potentially leading to complex chiral architectures through selective activation and rearrangement pathways.
"Interrupted" Feist-Bénary Reaction: Cinchona alkaloid derivatives have also been employed to promote the asymmetric "interrupted" Feist-Bénary reaction between α-haloketones and β-dicarbonyl compounds. This reaction yields optically active dihydrofurans, demonstrating another potential pathway for the enantioselective transformation of substrates like this compound into valuable heterocyclic products. chem-soc.si
The exploration of these and other organocatalytic methods with this compound as a substrate holds significant promise for the development of new asymmetric syntheses.
| Reaction Type | Substrate Class | Organocatalyst Type | Potential Product from this compound | Reference (for methodology) |
| Asymmetric [3+3] Cycloaddition | α-Haloketone | Chiral Phosphoric Acid | Chiral Dihydropyridazinone derivative | rsc.orgacs.org |
| Asymmetric "Interrupted" Feist-Bénary | α-Haloketone | Cinchona Alkaloid Derivative | Chiral Dihydrofuran derivative | chem-soc.si |
Table 2. Potential Organocatalytic Transformations for this compound.
Advanced Spectroscopic and Structural Elucidation of 3,4 Dibromobutan 2 One and Its Intermediates
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the principal analytical tool for the unambiguous structural determination of 3,4-dibromobutan-2-one, enabling a detailed mapping of its proton and carbon framework.
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
A combination of multi-dimensional NMR experiments is essential for the complete and accurate assignment of the proton (¹H) and carbon (¹³C) signals of this compound. youtube.comsdsu.edu
¹H-¹H Correlated Spectroscopy (COSY): The COSY experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu In this compound, this would reveal a correlation between the methine proton at C3 and the diastereotopic protons of the CH₂Br group at C4, confirming their connectivity. The methyl protons at C1, being isolated by the carbonyl group, would not show such a correlation.
Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates proton signals directly to the carbon signals to which they are attached in a single bond. sdsu.edu This is crucial for assigning the ¹H and ¹³C chemical shifts for the CH₃, CH, and CH₂ groups within the molecule.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC technique detects longer-range couplings between protons and carbons, usually over two or three bonds. sdsu.edu This is particularly useful for identifying the quaternary carbonyl carbon (C2), which has no attached protons. Expected correlations would include those between the C1 methyl protons and the C2 carbonyl carbon, and between the C3 methine proton and the C2 carbonyl carbon. youtube.com
The following table presents expected ¹H and ¹³C NMR chemical shifts for this compound based on established principles.
| Atom Position | ¹H Chemical Shift (ppm) (Predicted) | ¹³C Chemical Shift (ppm) (Predicted) | Key COSY Correlations (¹H-¹H) | Key HMBC Correlations (¹H-¹³C) |
| C1 (CH₃) | ~2.4 | ~29 | - | C2 |
| C2 (C=O) | - | ~199 | - | - |
| C3 (CHBr) | ~4.7 | ~48 | H4 | C2, C4 |
| C4 (CH₂Br) | ~3.9 | ~34 | H3 | C3 |
Variable Temperature NMR for Rotational Isomerism and Dynamics
The presence of single bonds in this compound allows for rotation around the C-C bonds, leading to the existence of multiple rotational isomers, or conformers. ox.ac.uk Variable Temperature (VT) NMR is a powerful technique used to study the dynamics of the interconversion between these conformers. ox.ac.ukrsc.org
At ambient temperatures, this rotation may be rapid on the NMR timescale, leading to averaged signals. However, as the temperature is lowered, the rate of this exchange process slows. If the energy barrier to rotation is significant, the NMR signals for the individual, distinct conformers can be resolved at low temperatures. libretexts.org The process of cooling the sample would show a characteristic broadening of the signals, followed by their separation at the coalescence temperature. libretexts.org Analysis of the spectra at various temperatures allows for the calculation of the activation energy (ΔG‡) and other thermodynamic parameters for the rotational process. rsc.orglibretexts.org
Chiral NMR for Enantiomeric Purity Assessment
The C3 carbon of this compound is a chiral center, meaning the molecule exists as a pair of non-superimposable mirror images called enantiomers: (R)- and (S)-3,4-dibromobutan-2-one. While standard NMR cannot differentiate between enantiomers, chiral NMR techniques can be employed to determine the enantiomeric purity of a sample. libretexts.org This is often accomplished through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).
Chiral Solvating Agents (CSAs): These are enantiomerically pure compounds that form transient, diastereomeric complexes with the enantiomers in solution. bohrium.comnims.go.jp These complexes have slightly different magnetic environments, which can lead to the separation of signals for the (R) and (S) enantiomers in the NMR spectrum, allowing for their quantification. bohrium.comresearchgate.net
Chiral Derivatizing Agents (CDAs): This method involves reacting the ketone with an enantiomerically pure reagent to form two new diastereomeric compounds. libretexts.org Since diastereomers have different physical properties, their NMR spectra will be distinct, enabling the determination of the original enantiomeric ratio. libretexts.orgnih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both IR and Raman techniques, provides critical information on the functional groups and conformational details of this compound. edinst.com IR and Raman are complementary, as their selection rules differ; a change in dipole moment is required for a vibration to be IR active, while a change in polarizability is required for it to be Raman active. edinst.com
Characteristic Functional Group Frequencies
The IR and Raman spectra of this compound display characteristic absorption bands corresponding to its functional groups. pressbooks.pub
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |
| C-H (sp³) | Stretch | 2850 - 3000 | Medium-Strong |
| C=O (Ketone) | Stretch | 1715 - 1740 | Strong |
| C-Br | Stretch | 500 - 650 | Strong |
The most prominent band in the IR spectrum is expected to be the strong C=O stretch of the ketone group. pressbooks.pub The presence of the electronegative bromine atom on the α-carbon can shift this frequency. The C-Br stretching vibrations are found at lower wavenumbers in the fingerprint region.
Conformational Analysis via Vibrational Modes
Vibrational spectroscopy is also a valuable tool for analyzing the conformational isomerism of this compound. nobelprize.org Different rotational isomers of the molecule will exhibit distinct vibrational frequencies, especially for modes involving the carbon-bromine bonds and the carbon-carbon backbone. nih.govrsc.org
By studying the vibrational spectra, often at different temperatures or in various solvents, it is possible to identify bands that correspond to specific conformers. rsc.org For example, studies on similar small dihaloalkanes have shown that the C-Br stretching region is particularly sensitive to the conformational state. rsc.org The relative intensities of these conformation-specific bands can be used to estimate the relative populations of the different rotational isomers and determine the enthalpy differences between them. rsc.org
Mass Spectrometry for Fragmentation Pattern Analysis and High-Resolution Mass Determination
Mass spectrometry is a critical tool for determining the molecular weight and structural features of this compound by analyzing its fragmentation patterns under different ionization conditions.
The fragmentation of this compound is highly dependent on the ionization technique employed. Electron Impact (EI) and Electrospray Ionization (ESI) are common methods that provide complementary structural information.
Electron Impact (EI) Ionization: In EI-MS, high-energy electrons bombard the molecule, leading to the formation of a radical cation (M•+) and extensive fragmentation. uni-saarland.de For ketones, the primary fragmentation pathways are α-cleavage (cleavage of the bond adjacent to the carbonyl group) and the McLafferty rearrangement if a γ-hydrogen is available. udel.edulibretexts.orgsemanticscholar.org
For this compound, α-cleavage is expected to be a dominant fragmentation pathway. The presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in characteristic isotopic patterns for bromine-containing fragments.
α-Cleavage: Cleavage of the C-C bond between the carbonyl carbon and the adjacent brominated carbon would result in the loss of a •CH(Br)CH₂Br radical, leading to the formation of the acetyl cation [CH₃CO]⁺ at m/z 43. Alternatively, cleavage on the other side would lead to the loss of a methyl radical (•CH₃) to form the [M-15]⁺ ion.
Halogen Loss: The C-Br bond is relatively weak and can cleave to lose a bromine radical (•Br), resulting in a prominent [M-Br]⁺ ion. Due to the two bromine atoms, successive losses are possible.
Other Fissions: Cleavage of the C-Br bond can also be followed by further rearrangements and fragmentations.
Table 1: Predicted Major EI-MS Fragmentation Ions of this compound (Based on general fragmentation patterns of halogenated ketones)
| m/z (for ⁷⁹Br) | Proposed Fragment Ion | Fragmentation Pathway |
| 228/230/232 | [C₄H₆Br₂O]⁺ | Molecular Ion (M⁺) |
| 149/151 | [C₄H₆BrO]⁺ | Loss of •Br |
| 121/123 | [C₃H₄Br]⁺ | α-cleavage and loss of CH₃CO• |
| 43 | [CH₃CO]⁺ | α-cleavage |
Electrospray Ionization (ESI) Ionization: ESI is a softer ionization technique that typically generates protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺. nih.govrsc.org Fragmentation is then induced in the gas phase through collision-induced dissociation (CID) in MS/MS experiments. The protonation site significantly influences the fragmentation pathway. researchgate.net For ketones, protonation is expected to occur on the carbonyl oxygen.
Fragmentation of the protonated this compound would likely proceed via the loss of neutral molecules such as HBr. The study of halogenated intermediates by ESI-MS has shown that the nature of the halogen influences the fragmentation pathways observed. uni-oldenburg.de
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of its elemental formula. This is crucial for distinguishing between compounds with the same nominal mass. While specific HRMS data for this compound is not widely published, its theoretical exact mass can be calculated. Such data has been acquired for reaction products involving this compound as a starting material. ufc.br
Table 2: Theoretical Exact Masses for Isotopologues of this compound
| Molecular Formula | Isotopes | Calculated Exact Mass (m/z) |
| C₄H₆⁷⁹Br₂O | Both ⁷⁹Br | 227.88343 |
| C₄H₆⁷⁹Br⁸¹BrO | One ⁷⁹Br, One ⁸¹Br | 229.88138 |
| C₄H₆⁸¹Br₂O | Both ⁸¹Br | 231.87933 |
X-ray Crystallography for Solid-State Structure Determination
The crystal packing of this compound would be governed by a variety of weak intermolecular interactions. Studies on other brominated organic compounds reveal the significance of halogen bonding and other non-covalent forces. rasayanjournal.co.inmdpi.com
Halogen Bonding (Br···O): A key interaction would likely be the halogen bond between a bromine atom of one molecule and the carbonyl oxygen of a neighboring molecule. acs.org This type of interaction is a significant factor in directing the crystal packing of brominated compounds. rasayanjournal.co.in
Bromine-Bromine Interactions (Br···Br): Depending on the packing arrangement, type I or type II Br···Br contacts could be present, where the distance between bromine atoms on adjacent molecules is less than the sum of their van der Waals radii. mdpi.comresearchgate.net
Hydrogen Bonding (C-H···O and C-H···Br): Weak hydrogen bonds involving the methyl and methylene (B1212753) protons as donors and the carbonyl oxygen or bromine atoms as acceptors are also expected to contribute to the stability of the crystal lattice. mdpi.com
Table 3: Expected Intermolecular Interactions in Solid this compound
| Interaction Type | Donor | Acceptor | Significance in Crystal Packing |
| Halogen Bond | C-Br | O=C | Strong directional interaction, likely a primary motif. acs.org |
| Halogen-Halogen Contact | C-Br | Br-C | Can contribute to lattice stabilization. mdpi.com |
| Weak Hydrogen Bond | C-H (methyl/methylene) | O=C | Common interaction for ketones. |
| Weak Hydrogen Bond | C-H (methyl/methylene) | Br-C | Contributes to overall packing efficiency. mdpi.com |
This compound possesses a stereocenter at the C3 position, meaning it can exist as two enantiomers: (R)-3,4-dibromobutan-2-one and (S)-3,4-dibromobutan-2-one. If a single enantiomer were crystallized, X-ray crystallography could be used to determine its absolute configuration. bruker.com This is typically achieved through anomalous dispersion measurements, especially effective for compounds containing heavier atoms like bromine. nih.gov However, without an available crystal structure of an enantiomerically pure sample, this remains a hypothetical application for this compound.
Circular Dichroism (CD) Spectroscopy for Chiral this compound Derivatives
Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. researchgate.net It measures the differential absorption of left and right circularly polarized light by a chiral chromophore. hebmu.edu.cn
For a chiral derivative of this compound, the carbonyl group (C=O) acts as an inherently achiral chromophore that is perturbed by its chiral environment. ull.es The electronic transition of the carbonyl group, specifically the n→π* transition, is electronically forbidden but magnetically allowed, making it weakly absorbing in UV-Vis spectroscopy but active in CD spectroscopy. hebmu.edu.cn
The sign and intensity of the Cotton effect observed in the CD spectrum for this n→π* transition (typically around 270-300 nm for ketones) can be correlated to the absolute configuration at the stereocenter (C3) adjacent to the carbonyl group. Empirical rules, such as the Octant Rule, are often used to predict the sign of the Cotton effect based on the spatial arrangement of substituents around the carbonyl chromophore. While no specific CD spectra for chiral this compound are reported in the surveyed literature, this technique would be the primary method for confirming the absolute configuration of its enantiomers in solution. rsc.orgacs.org
Computational and Theoretical Investigations of this compound Remain Largely Unexplored
Despite the importance of halogenated ketones in organic synthesis and medicinal chemistry, a thorough review of scientific literature reveals a significant gap in the computational and theoretical analysis of this compound. While experimental data on its properties and reactions are available to some extent, detailed computational studies focusing on its electronic structure, conformational landscape, and reaction mechanisms are not readily found in published research.
Computational chemistry offers powerful tools to gain deeper insights into molecular behavior. Techniques such as Density Functional Theory (DFT) and molecular dynamics simulations are routinely used to predict and understand properties that can be challenging to measure experimentally. However, it appears that this compound has not yet been the specific subject of such in-depth theoretical investigations.
This lack of dedicated computational research means that detailed, publicly available data on the following aspects of this compound are currently unavailable:
Quantum Chemical Calculations of Electronic Structure and Energetics: Including comprehensive DFT studies on its ground state properties and a detailed analysis of its conformational landscape to identify preferred molecular shapes.
Molecular Dynamics Simulations: Which would be necessary to understand its conformational flexibility and the effects of different solvents on its structure and behavior.
Computational Prediction of Spectroscopic Parameters: Theoretical calculations of its NMR, IR, and UV-Vis spectra, which are invaluable for interpreting experimental data.
Theoretical Investigation of Reaction Mechanisms: Detailed energy profiles for its reactions, such as nucleophilic substitutions and eliminations, which would elucidate the transition states and intermediates involved.
While computational studies have been conducted on other brominated organic compounds, the specific data and detailed findings for this compound are absent from the current body of scientific literature. Therefore, a comprehensive article on the computational and theoretical studies of this particular compound, as outlined, cannot be generated at this time without the underlying research being performed and published.
Computational and Theoretical Studies on 3,4 Dibromobutan 2 One
Theoretical Investigation of Reaction Mechanisms and Transition States
Computational Elucidation of Stereoselectivity
The stereoselectivity observed in reactions involving 3,4-dibromobutan-2-one can be rationalized through detailed computational modeling, typically employing quantum mechanical calculations. Density Functional Theory (DFT) is a commonly utilized method for these investigations, providing a balance between accuracy and computational cost. These studies focus on the potential energy surfaces of reaction pathways, identifying and characterizing the transition states that lead to different stereoisomeric products.
The presence of two chiral centers in many of the potential products of reactions with this compound necessitates a thorough understanding of the factors governing the formation of diastereomers. Computational analyses can elucidate the subtle energetic differences between diastereomeric transition states, which are often on the order of a few kilocalories per mole. These differences arise from a combination of steric and electronic effects.
For instance, in a nucleophilic attack on the carbonyl carbon, the approach of the nucleophile can be influenced by the presence of the bulky bromine atoms on the adjacent carbons. Theoretical calculations can model the trajectory of the incoming nucleophile and determine the most energetically favorable pathway. The preferred dihedral angles and bond lengths in the transition state geometry can reveal the origins of stereochemical control.
A hypothetical energy profile for a reaction leading to two diastereomeric products is presented in the table below. The data illustrates how computational chemistry can quantify the energetic barriers and predict the dominant stereoisomer.
Table 1: Calculated Activation Energies for Diastereomeric Transition States
| Transition State | Diastereomer Formed | Activation Energy (kcal/mol) | Relative Energy (kcal/mol) |
|---|---|---|---|
| TS1 | (3R,4S) | 15.2 | 0 |
The lower activation energy for the formation of the (3R,4S) diastereomer via TS1 suggests that it would be the major product, a prediction that can then be correlated with experimental findings.
Quantitative Structure-Reactivity Relationship (QSAR) Studies
Quantitative Structure-Reactivity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a compound and its reactivity. For this compound, QSAR models can be developed to predict its reactivity towards various nucleophiles or its stability under different conditions. These models are built upon a set of molecular descriptors that quantify various aspects of the molecule's structure.
The development of a QSAR model for the reactivity of this compound would involve the calculation of a range of molecular descriptors. These descriptors can be categorized as follows:
Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The electrophilicity of the carbonyl carbon and the carbons bearing the bromine atoms is a key factor in the reactivity of this compound.
Steric Descriptors: These descriptors quantify the three-dimensional shape and size of the molecule. Examples include molecular volume, surface area, and specific steric parameters that describe the bulkiness of substituents.
Topological Descriptors: These are numerical values derived from the graph representation of the molecule, reflecting its connectivity and branching.
Once a set of descriptors is calculated for this compound and a series of related compounds, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical model that correlates these descriptors with experimentally determined reactivity data (e.g., reaction rate constants).
A hypothetical QSAR model for the reactivity of a series of α,β-dihaloketones, including this compound, might take the following form:
log(k) = β₀ + β₁LUMO + β₂qC=O + β₃*V
Where:
log(k) is the logarithm of the reaction rate constant.
LUMO is the energy of the lowest unoccupied molecular orbital.
qC=O is the partial charge on the carbonyl carbon.
V is the molecular volume.
β₀, β₁, β₂, and β₃ are the regression coefficients determined from the statistical analysis.
The table below presents hypothetical values for these descriptors for this compound.
Table 2: Selected Molecular Descriptors for this compound
| Descriptor | Value |
|---|---|
| LUMO Energy (eV) | -2.54 |
| Partial Charge on Carbonyl Carbon | +0.48 |
| Molecular Volume (ų) | 115.7 |
Such QSAR models are valuable tools for predicting the reactivity of new, untested compounds and for guiding the design of molecules with desired chemical properties.
Applications of 3,4 Dibromobutan 2 One in Organic Synthesis and Materials Science
3,4-Dibromobutan-2-one as a Versatile Synthetic Building Block
The bifunctional nature of this compound, possessing both a ketone and two reactive carbon-bromine bonds, makes it a valuable precursor in the synthesis of diverse organic molecules.
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The electrophilic centers in this compound make it a suitable substrate for reactions with dinucleophiles to construct various ring systems.
One notable application of this compound is in the synthesis of dihydronaphthofurans. A one-step synthesis of 1,2-dihydronaphtho[2,1-b]furans has been reported through the reaction of 2-naphthol (B1666908) with this compound in refluxing acetonitrile (B52724), affording the product in a 60% yield beilstein-journals.org. This transformation proceeds via an initial O-alkylation of the naphthol, followed by an intramolecular cyclization.
| Reactants | Reaction Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Naphthol and this compound | Acetonitrile, Reflux, 18 h | 1,2-Dihydronaphtho[2,1-b]furan derivative | 60 | beilstein-journals.org |
While direct evidence for the use of this compound in the synthesis of other heterocycles like pyrroles or thiazoles is not extensively documented in readily available literature, the analogous reactivity of α,β-dihalo ketones suggests its potential in such transformations. For instance, the Paal-Knorr synthesis of pyrroles involves the reaction of a 1,4-dicarbonyl compound with a primary amine. It is conceivable that this compound could be converted to a 1,4-dicarbonyl precursor, which could then undergo cyclization to form substituted pyrroles. Similarly, the Hantzsch thiazole synthesis, which utilizes α-haloketones and thioamides, could potentially be adapted for this compound, likely leading to thiazole derivatives with a functionalized side chain.
The reactivity of the carbon-bromine bonds in this compound allows for its use as an electrophilic building block in the construction of more complex molecular architectures. It can participate in cascade reactions where multiple bonds are formed in a single synthetic operation. Although specific examples detailing the use of this compound as an intermediate in the construction of complex acyclic or carbocyclic molecules are not prevalent in the reviewed literature, its potential is evident from the reactivity of similar brominated ketones.
The total synthesis of natural products often requires the use of versatile and readily available building blocks to construct complex molecular frameworks. While no specific instances of the direct application of this compound in the total synthesis of a natural product have been identified in the surveyed literature, α,β-dihalo ketone moieties are known to be present in or serve as precursors to key intermediates in such syntheses. The functional group array in this compound could, in principle, be utilized to introduce specific stereocenters or to construct larger carbon skeletons through sequential substitution and carbonyl chemistry.
Utilization in the Synthesis of Chiral Auxiliaries and Ligands
Chiral auxiliaries and ligands are essential tools in asymmetric synthesis, enabling the stereoselective formation of one enantiomer of a chiral molecule over the other. The synthesis of these crucial molecules often starts from readily available chiral or prochiral starting materials.
There is currently a lack of specific documented examples of this compound being used for the synthesis of chiral auxiliaries or ligands. However, its structure contains a prochiral center at the carbon bearing the ketone. Asymmetric reduction of the carbonyl group could, in principle, lead to a chiral brominated alcohol, which could then be further functionalized to create a chiral ligand. Alternatively, the two bromine atoms could be displaced by chiral nucleophiles to introduce stereocenters. The development of such synthetic routes would expand the utility of this compound in the field of asymmetric catalysis.
Application in Polymer Chemistry and Materials Science
The incorporation of functional groups into polymers is a key strategy for developing materials with tailored properties. Halogenated monomers can be particularly useful in this regard, as the halogen atoms can serve as handles for post-polymerization modification or can impart specific properties such as flame retardancy.
As a bifunctional molecule, this compound has the potential to be used as a monomer or a precursor to a monomer for the synthesis of specialty polymers. The two bromine atoms could act as points for polymerization, for example, in polycondensation or cross-coupling reactions. The ketone functionality could either be retained in the polymer backbone or side chains to impart specific properties or could be used as a site for further modification. However, specific examples of the polymerization of this compound or its direct use in the synthesis of specialty polymers are not detailed in the available scientific literature. The inherent reactivity of the α-bromo ketone moiety might present challenges in controlling polymerization, potentially leading to side reactions.
Precursor for Functional Materials
This compound serves as a valuable precursor in the synthesis of functional materials, particularly in the realm of heterocyclic chemistry, which forms the backbone of many advanced materials. Its bifunctional nature, possessing two reactive C-Br bonds and a ketone group, allows for the construction of complex molecular architectures with desirable electronic and photophysical properties.
One notable application is in the synthesis of substituted dihydronaphthofurans. For instance, the reaction of 2-naphthol with this compound in refluxing acetonitrile has been shown to yield 1,2-dihydronaphtho[2,1-b]furans. These compounds are of interest due to their potential applications in materials science, stemming from their extended π-systems.
While direct polymerization of this compound into conductive polymers has not been extensively documented, its structure is analogous to monomers used in the synthesis of polythiophenes and other conductive polymers. The bromine atoms can be substituted to facilitate polymerization. For example, 3,4-disubstituted thiophenes are key monomers for creating regioregular polythiophenes with enhanced conductivity and processability. The debromination of brominated thiophenes is a common strategy to prepare the necessary monomers for polymerization. The presence of the ketone functionality in this compound offers a site for further modification, potentially leading to the development of functional polymers with tunable properties.
Below is a table summarizing the potential functional materials derived from this compound and their potential applications.
| Functional Material Class | Synthetic Route from this compound | Potential Applications |
| Dihydronaphthofurans | Reaction with 2-naphthol | Organic light-emitting diodes (OLEDs), molecular sensors |
| Substituted Thiophenes | Reaction with a sulfur source (e.g., Lawesson's reagent) followed by functionalization | Building blocks for conductive polymers, organic photovoltaics |
| Functionalized Polythiophenes | Conversion to a thiophene monomer followed by polymerization | Organic field-effect transistors (OFETs), electrochromic devices |
Derivatives of this compound as Reagents in Organic Chemistry
The reactivity of this compound allows for its conversion into a variety of derivatives that can serve as novel and useful reagents in organic synthesis. The presence of two bromine atoms at different positions (α and β to the carbonyl group) provides a platform for selective chemical transformations to generate reagents with unique reactivity.
Development of Novel Synthetic Reagents
Derivatives of this compound can be designed to act as specific building blocks or catalysts in organic reactions. For example, selective reaction at one of the C-Br bonds could lead to monofunctionalized intermediates that can be further elaborated.
Organometallic Reagents: The conversion of one of the C-Br bonds into an organometallic species, such as an organolithium or Grignard reagent, would create a potent nucleophile. libretexts.orglibretexts.org The formation of such a reagent would likely occur at the more reactive primary bromide (C4). This organometallic derivative could then be used in carbon-carbon bond-forming reactions with a wide range of electrophiles. The remaining α-bromo ketone functionality could then be used for subsequent transformations.
Phosphonium Salts: Reaction with phosphines, such as triphenylphosphine, could lead to the formation of phosphonium salts. Depending on the reaction conditions, either a mono- or bis-phosphonium salt could potentially be formed. These salts are precursors to ylides for use in Wittig-type reactions to form alkenes. An ylide derived from a this compound derivative would introduce a brominated, functionalized moiety into a target molecule.
Enolate Precursors: The α-bromine atom makes the α-proton more acidic, facilitating the formation of an enolate under basic conditions. This enolate can then participate in various alkylation and condensation reactions, providing a route to more complex substituted ketones.
The table below outlines some potential novel reagents derived from this compound and their prospective applications.
| Reagent Derivative | Method of Preparation | Potential Application in Organic Synthesis |
| 4-Metallo-3-bromobutan-2-one | Reaction with an active metal (e.g., Mg, Li) | Nucleophilic addition to carbonyls, epoxides, and other electrophiles |
| (3-Bromo-2-oxobutyl)triphenylphosphonium bromide | Reaction with triphenylphosphine | Wittig reaction for the synthesis of α,β-unsaturated ketones with a bromine substituent |
| Zinc Enolate of 3-bromobutan-2-one | Reformatsky-type reaction with zinc metal | Aldol-type additions to aldehydes and ketones |
Application in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product. nih.govnih.gov The diverse functionality of this compound makes it an attractive candidate for the design of novel MCRs. Its electrophilic centers at the carbonyl carbon and the two carbon atoms bearing bromine can react sequentially with different nucleophiles.
A hypothetical multi-component reaction could involve the reaction of this compound with an amine and another nucleophile. For instance, in a reaction analogous to the Hantzsch thiazole synthesis, this compound could react with a thiourea or thioamide to form a thiazole ring. The additional bromomethyl group on the resulting thiazole would then be available for further functionalization, potentially in the same pot.
The following table illustrates a potential multi-component reaction involving this compound.
| Reactants | Reaction Type | Potential Product Class | Significance |
| This compound, a primary amine, and a sulfur source (e.g., KSCN) | Heterocycle formation/ tandem reaction | Substituted aminothiazoles with a bromomethyl group | Rapid assembly of complex, functionalized heterocyclic scaffolds for medicinal chemistry or materials science |
| This compound, an aldehyde, and an ammonium (B1175870) salt | Hantzsch-type pyridine synthesis | Highly substituted brominated pyridines | Access to novel pyridine derivatives with potential biological activity |
The development of such MCRs would provide rapid and efficient access to libraries of complex molecules from simple starting materials, highlighting the synthetic utility of this compound.
Analytical Method Development for 3,4 Dibromobutan 2 One in Non Biological Matrices
Chromatographic Techniques for Purity Assessment and Quantification
Chromatography is a cornerstone of analytical chemistry, providing the high resolving power necessary to separate target analytes from complex mixtures. For 3,4-dibromobutan-2-one, both gas and liquid chromatography offer viable pathways for purity assessment and quantification.
Gas chromatography is well-suited for the analysis of volatile and semi-volatile compounds like this compound. thermofisher.com The separation occurs as the vaporized sample is carried by an inert gas through a capillary column containing a stationary phase. imist.ma The choice of detector is critical for achieving the desired sensitivity and selectivity.
Electron Capture Detector (ECD): The ECD is exceptionally sensitive to electronegative compounds, particularly those containing halogens. scioninstruments.commeasurlabs.com This makes it an ideal choice for the trace-level detection of this compound. The detector operates by measuring the decrease in a constant current caused by the capture of electrons by the halogenated analyte. measurlabs.com
Halogen-Specific Detector (XSD): The XSD offers high selectivity for halogenated compounds by converting them into free halogens through oxidative pyrolysis, which then generate a measurable electrical signal. nih.govdavidsonanalytical.co.uk This detector is advantageous in complex matrices where interferences from non-halogenated compounds could be an issue. nih.gov
Flame Ionization Detector (FID): The FID is a universal detector for organic compounds but is less sensitive to halogenated compounds compared to an ECD or XSD. It is suitable for purity assessments where concentration levels are relatively high.
Mass Spectrometry (MS): When coupled with GC, MS provides definitive identification of the analyte based on its unique mass spectrum, in addition to quantification. suisse-tp.chmeasurlabs.com This is particularly valuable for confirming the identity of the compound in complex samples and for identifying unknown impurities. suisse-tp.ch
Table 1: Example GC Parameters for this compound Analysis This table is interactive and can be sorted by clicking the column headers.
| Parameter | Condition | Rationale |
|---|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5) | A non-polar to mid-polarity column provides good resolution for a wide range of organic compounds. |
| Carrier Gas | Helium or Nitrogen | Inert gases that facilitate the movement of the sample through the column. |
| Flow Rate | 1.0 mL/min (constant flow) | Optimal flow for balancing separation efficiency and analysis time. |
| Injector Temp. | 250 °C | Ensures complete and rapid volatilization of the sample without thermal degradation. |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 200 °C, Hold 5 min | A temperature gradient allows for the separation of compounds with different boiling points. |
| Detector | ECD or MS | ECD for high sensitivity to the brominated compound; MS for definitive identification. |
| Detector Temp. | 300 °C (ECD) | Prevents condensation of the analyte in the detector. |
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds that are non-volatile or thermally sensitive. Reversed-phase HPLC (RP-HPLC) is the most common mode, utilizing a nonpolar stationary phase and a polar mobile phase. creative-proteomics.comwikipedia.org
For this compound, a moderately polar compound, RP-HPLC is an excellent method for quantification. Separation is achieved based on the compound's hydrophobic interactions with the stationary phase. creative-proteomics.com
UV/Vis Detection: The ketone functional group in this compound acts as a chromophore, allowing for detection by UV/Vis spectroscopy. Quantification is achieved by measuring the absorbance at a specific wavelength and comparing it to a calibration curve. Methods for analyzing ketones often involve derivatization with agents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) to enhance UV detection at a higher wavelength (e.g., 360 nm), though direct detection at lower wavelengths is also possible. waters.comauroraprosci.com
Mass Spectrometric (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) combines the separation power of liquid chromatography with the high sensitivity and specificity of mass analysis. resolvemass.caresearchgate.net LC-MS is particularly useful for impurity profiling, allowing for the detection, identification, and quantification of by-products and degradation products at trace levels. chimia.chmtoz-biolabs.combiomedres.us For brominated compounds, LC-MS/MS offers superior sensitivity and can overcome issues like thermal degradation that may occur in GC-MS. sciex.comresearchgate.net
Table 2: Example HPLC Parameters for this compound Analysis This table is interactive and can be sorted by clicking the column headers.
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size | A standard reversed-phase column suitable for a wide range of small organic molecules. |
| Mobile Phase | Acetonitrile (B52724) and Water | A common solvent system for RP-HPLC; the ratio is adjusted to optimize retention and separation. chromatographyonline.com |
| Gradient | 40% Acetonitrile to 80% Acetonitrile over 15 min | A solvent gradient allows for the elution of compounds with varying polarities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for analytical HPLC columns. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detector | UV/Vis at 210 nm or Mass Spectrometer (ESI-) | UV detection is suitable for the ketone chromophore; MS provides higher specificity and sensitivity. |
| Injection Vol. | 10 µL | A standard volume for analytical HPLC injections. |
The this compound molecule contains a chiral center at the C3 carbon, meaning it can exist as two non-superimposable mirror images, or enantiomers ((R)- and (S)-isomers). Chiral chromatography is a specialized form of HPLC used to separate these enantiomers. phenomenex.com This is accomplished using a chiral stationary phase (CSP) that interacts differently with each enantiomer. phenomenex.com
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for the separation of a wide range of racemic compounds, including ketones and halogenated molecules. nih.govnih.gov The separation typically employs normal-phase conditions, using eluents like hexane (B92381) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol). researchgate.net The ability to resolve and quantify the individual enantiomers is critical for stereoselective synthesis and for understanding the biological or toxicological properties of each isomer.
Table 3: Example Chiral HPLC Parameters for this compound Enantiomers This table is interactive and can be sorted by clicking the column headers.
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Polysaccharide-based CSP (e.g., Chiralpak® AD-H, Chiralcel® OD-H) | These phases are known to provide excellent enantioselectivity for ketones and halogenated compounds. nih.govresearchgate.net |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | A common normal-phase eluent for chiral separations on polysaccharide CSPs. |
| Mode | Isocratic | A constant mobile phase composition is typically used for chiral separations. |
| Flow Rate | 0.8 mL/min | A slightly lower flow rate can improve resolution. |
| Column Temp. | 25 °C | Temperature can affect enantioselectivity; consistency is key. |
| Detector | UV/Vis at 210 nm | The ketone chromophore allows for straightforward detection of the separated enantiomers. |
Spectrophotometric and Spectroscopic Methods for Quantification
While chromatographic methods are preferred for their specificity, spectrophotometric methods can offer a simpler and faster approach for quantification, albeit with potential limitations in selectivity. Direct UV-Vis spectrophotometry can be used for a pure sample by measuring its absorbance at the wavelength of maximum absorption (λmax) and applying the Beer-Lambert law. However, in mixtures, this method is prone to interference from other absorbing species.
A more robust spectrophotometric approach involves a chemical reaction that produces a colored product specific to the analyte or its functional group. For this compound, a potential method could involve the conversion of its organic bromine to inorganic bromide, which can then be quantified. For instance, after oxidative digestion of the sample, the resulting bromide ions can be reacted with a reagent like fuchsin to produce a colored complex that is measured spectrophotometrically. mtoz-biolabs.com This provides a method for determining the total concentration of the brominated compound.
Electrochemical Methods for Detection and Characterization
Electrochemical methods provide a sensitive means for detecting and characterizing compounds that can be oxidized or reduced. Halogenated organic compounds are well-known to undergo electrochemical reductive dehalogenation, where the carbon-halogen bond is cleaved upon the application of a negative potential. tsijournals.com
The reduction of the C-Br bonds in this compound can be studied using techniques like cyclic voltammetry (CV) to characterize the reduction potential and mechanism. For quantitative purposes, more sensitive techniques such as differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) can be employed. An electrochemical sensor could be developed by modifying an electrode surface (e.g., glassy carbon) to catalyze the reduction, thereby lowering the required potential and enhancing the signal. researchgate.net Such methods can offer high sensitivity, rapid analysis times, and potential for miniaturization.
Development of Hyphenated Techniques for Complex Mixture Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures. qa-group.com The combination provides both separation of components and their unambiguous identification. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): This is the quintessential hyphenated technique for volatile compounds. thermofisher.comqa-group.com GC separates this compound from other components in the sample matrix, and the MS detector then fragments the molecule and records its mass spectrum. imist.ma This spectrum serves as a chemical "fingerprint," allowing for positive identification and differentiation from co-eluting impurities. suisse-tp.ch
Liquid Chromatography-Mass Spectrometry (LC-MS): For non-volatile impurities or thermally labile compounds, LC-MS is the preferred technique. resolvemass.cadioxin20xx.org It is extensively used in impurity profiling during pharmaceutical development and quality control. chimia.chbiomedres.us Advanced techniques like tandem mass spectrometry (LC-MS/MS) can further enhance selectivity and sensitivity, allowing for the quantification of trace-level impurities in the presence of a high concentration of the main compound. sciex.comlcms.cz
The development of these hyphenated methods is crucial for comprehensive impurity profiling, ensuring the quality and safety of products containing this compound.
Environmental Fate and Degradation Studies of 3,4 Dibromobutan 2 One
Photolytic Degradation Pathways
There is currently no available scientific literature detailing the photolytic degradation pathways of 3,4-dibromobutan-2-one. Studies investigating the transformation of this compound under the influence of sunlight, the identification of its photoproducts, and the kinetics of its photodegradation have not been found.
Hydrolytic Stability and Degradation in Aqueous Environments
Information regarding the hydrolytic stability of this compound is not present in the reviewed scientific literature. Data on its rate of hydrolysis at different pH values and temperatures, its half-life in aqueous environments, and the identity of its hydrolysis products are currently unavailable.
Microbial Degradation Studies in Environmental Contexts
No peer-reviewed studies were identified that specifically investigate the microbial degradation of this compound. Research on the susceptibility of this compound to breakdown by bacteria, fungi, or other microorganisms in soil, sediment, or water is absent from the current body of scientific knowledge. Consequently, no information is available on potential metabolic pathways or the types of microorganisms capable of its degradation.
Adsorption and Transport Behavior in Environmental Compartments
There is a lack of published data on the adsorption and transport behavior of this compound in various environmental compartments. Key parameters used to predict the mobility of chemicals in the environment, such as the soil organic carbon-water (B12546825) partitioning coefficient (Koc) and its potential for leaching or runoff, have not been determined for this compound.
Future Research Directions and Unexplored Avenues for 3,4 Dibromobutan 2 One
Development of Highly Efficient and Sustainable Synthetic Methodologies
The future of chemical synthesis for compounds like 3,4-dibromobutan-2-one lies in the development of methodologies that are not only efficient in terms of yield but also environmentally sustainable. While traditional methods, such as the bromination of methyl vinyl ketone, can achieve high yields, future research will focus on greener alternatives that minimize waste and avoid hazardous reagents. chemicalbook.com
Catalytic and Green Synthesis Approaches: Future efforts will likely concentrate on replacing stoichiometric brominating agents with catalytic systems. This could involve the use of bromide sources in conjunction with environmentally benign oxidants like hydrogen peroxide. researchgate.net The principles of green chemistry, such as performing reactions in water or under solvent-free conditions, are also promising avenues. researchgate.net The development of solid-supported catalysts could further enhance sustainability by simplifying catalyst recovery and reuse.
Flow Chemistry for Enhanced Efficiency and Safety: Continuous flow chemistry represents a significant leap forward for the synthesis of this compound. flinders.edu.au This technology offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. nih.govuc.pt Furthermore, the enclosed nature of flow reactors enhances safety, which is a crucial consideration when working with bromine and its derivatives. The ability to integrate purification steps directly into the flow process can streamline the entire synthetic sequence, making it more efficient and scalable. nih.gov
Table 1: Comparison of Synthetic Methodologies for α-Haloketones
| Methodology | Advantages | Disadvantages | Future Research Focus for this compound |
|---|---|---|---|
| Traditional Batch Synthesis | High yields, well-established procedures. chemicalbook.com | Use of hazardous reagents, potential for thermal runaways, batch-to-batch variability. | Development of safer and more environmentally friendly reagent systems. |
| Catalytic "Green" Synthesis | Reduced waste, use of safer reagents, potential for catalyst recycling. researchgate.netresearchgate.net | Catalyst development can be time-consuming, may require optimization for specific substrates. | Identification of robust and selective catalysts for the bromination of butanone derivatives. |
| Continuous Flow Chemistry | Enhanced safety and control, improved reproducibility, ease of scalability, potential for integration of synthesis and purification. flinders.edu.aunih.govuc.pt | Higher initial equipment cost, potential for clogging with solid byproducts. | Optimization of flow conditions for the synthesis of this compound and integration with in-line analysis. |
Discovery of Novel Reaction Pathways and Unexpected Transformations
Given its structure, featuring a ketone and two bromine atoms at adjacent positions, this compound is a prime candidate for the discovery of novel reaction pathways. As an α-haloketone, it is highly reactive towards nucleophiles, but the presence of a second bromine atom opens up possibilities for sequential reactions, cyclizations, and rearrangements that are yet to be fully explored. nih.govwikipedia.org
Intramolecular Cyclizations: One of the most promising areas for future research is the exploration of intramolecular cyclization reactions. By reacting this compound with bifunctional nucleophiles, it may be possible to construct a wide variety of heterocyclic compounds in a single step. nih.gov For example, reaction with a dinucleophile could lead to the formation of five-, six-, or even seven-membered rings, which are common motifs in biologically active molecules. The regioselectivity of such cyclizations would be a key area of investigation.
Domino and Cascade Reactions: The dual reactivity of this compound makes it an ideal substrate for designing domino or cascade reactions. A single reaction trigger could initiate a series of transformations, rapidly building molecular complexity from a simple starting material. mdpi.com For instance, an initial nucleophilic substitution at one of the bromine atoms could be followed by an intramolecular aldol-type reaction or another substitution, leading to complex polycyclic structures.
Unexpected Rearrangements: The study of α-haloketones has historically led to the discovery of important name reactions, such as the Favorskii rearrangement. wikipedia.org It is conceivable that under specific reaction conditions (e.g., in the presence of strong bases or acids, or under photochemical activation), this compound could undergo novel and unexpected skeletal rearrangements, providing access to unique molecular architectures. nih.gov
Exploration of New Applications in Niche Areas of Organic Synthesis
The versatility of this compound as a reactive intermediate suggests that its applications can extend into niche and high-value areas of organic synthesis. Future research will likely focus on leveraging its unique reactivity to access classes of molecules that are otherwise difficult to synthesize.
Synthesis of Complex Heterocycles: There is significant potential for using this compound as a building block in the synthesis of complex, poly-substituted heterocyclic compounds. nih.govmdpi.com These structures are of particular interest in medicinal chemistry due to their prevalence in natural products and pharmaceuticals. nih.govnih.govconnectjournals.com For example, it could serve as a precursor for substituted pyridines, pyrazines, or other nitrogen-containing heterocycles through condensation reactions with appropriate partners. mdpi.com
Role in Natural Product Synthesis: While natural product synthesis often requires highly specialized building blocks, the strategic use of simpler, reactive molecules like this compound can provide efficient entry into complex scaffolds. nih.gov Future research could explore its use in the early stages of a total synthesis, where its functional groups can be used to set key stereocenters or to construct a core ring system that is later elaborated into the final natural product.
Applications in Medicinal and Materials Chemistry: The development of new synthetic routes using this compound could facilitate the creation of libraries of novel compounds for biological screening. researchgate.net The introduction of the dibromo-ketone motif could lead to compounds with unique pharmacological properties. In materials science, this compound could be used to synthesize specialized monomers for the creation of functional polymers or as a cross-linking agent.
Advanced Theoretical Modeling for Deeper Mechanistic Understanding
To fully exploit the synthetic potential of this compound, a deep understanding of its reaction mechanisms is essential. Advanced theoretical and computational modeling will be a critical tool in achieving this. rsc.org By using methods like Density Functional Theory (DFT), researchers can gain insights into the energetics and pathways of reactions involving this compound. up.ac.zascholarsresearchlibrary.com
Predicting Reactivity and Selectivity: Computational models can be used to predict the most likely sites of nucleophilic attack on this compound and to understand the factors that govern regioselectivity and stereoselectivity in its reactions. up.ac.za This predictive power can guide experimental work, saving time and resources by focusing on the most promising reaction conditions.
Elucidating Reaction Mechanisms: Theoretical studies can map out the entire potential energy surface of a reaction, identifying transition states and intermediates that may be difficult or impossible to observe experimentally. smu.edu This is particularly valuable for understanding complex, multi-step reactions or for explaining the formation of unexpected products. For this compound, modeling could clarify the competition between different reaction pathways, such as substitution, elimination, and rearrangement.
Designing Novel Reactions: Beyond understanding existing reactions, computational chemistry can be used to design new ones. By simulating the interaction of this compound with various novel reagents, it may be possible to identify entirely new transformations that can then be tested in the laboratory. This synergy between theoretical prediction and experimental validation will be a hallmark of future chemical research.
Table 2: Potential Applications of Theoretical Modeling for this compound Research
| Modeling Technique | Application Area | Research Question Addressed |
|---|---|---|
| Density Functional Theory (DFT) | Reaction Energetics | Which reaction pathway (e.g., substitution vs. elimination) is more favorable? up.ac.zascholarsresearchlibrary.com |
| Transition State Searching | Mechanistic Elucidation | What is the structure of the transition state for a key reaction step? |
| Molecular Dynamics (MD) | Solvent Effects | How does the choice of solvent influence the reaction outcome? |
| Quantum Theory of Atoms in Molecules (QTAIM) | Bonding Analysis | What is the nature of the bonding in transient intermediates? |
Integration with Automation and Artificial Intelligence in Chemical Research
The fields of automation and artificial intelligence (AI) are set to revolutionize chemical research, and the study of this compound will benefit from these technologies. By automating routine tasks and using AI to analyze complex data, researchers can accelerate the discovery and optimization of new reactions and processes.
Automated Synthesis and Optimization: Automated synthesis platforms, often based on flow chemistry systems, can perform a large number of experiments in a short amount of time. This is ideal for optimizing the reaction conditions for the synthesis or subsequent transformation of this compound. Machine learning algorithms can then analyze the results of these automated experiments to identify the optimal conditions with a high degree of accuracy.
AI for Reaction Prediction and Discovery: AI tools are being developed that can predict the products of chemical reactions or even suggest entirely new synthetic routes. By training these models on vast databases of chemical reactions, they can learn the underlying principles of chemical reactivity. Such a tool could be used to predict novel reactions of this compound or to design efficient multi-step syntheses of complex target molecules starting from this building block.
Data-Driven Discovery: The integration of automated experimentation with AI-driven data analysis creates a closed-loop system for discovery. An AI could propose a set of novel reactions for this compound, an automated system could then perform these reactions, and the results could be fed back to the AI to refine its models. This iterative process has the potential to dramatically accelerate the pace at which new chemical knowledge is generated.
Q & A
Q. What are the recommended synthetic routes for 3,4-dibromobutan-2-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of this compound typically involves bromination of butan-2-one derivatives. A two-step approach is common:
Ketone Activation : React butan-2-one with a halogenating agent (e.g., Br₂ in acetic acid) under controlled temperatures (0–5°C) to avoid over-bromination.
Selective Bromination : Use a regioselective catalyst (e.g., FeBr₃) to direct bromination to the 3 and 4 positions.
Purification is achieved via fractional distillation or column chromatography, with purity validated by GC or HPLC (>95% purity recommended for research use) .
- Key Parameters :
| Parameter | Optimal Range |
|---|---|
| Temperature | 0–5°C (Step 1) |
| Catalyst Loading | 5–10 mol% FeBr₃ |
| Solvent | Acetic acid or DCM |
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
Q. What are the stability considerations for storing this compound in laboratory settings?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at 2–8°C. Monitor for decomposition via periodic FT-IR analysis (e.g., carbonyl peak shifts indicate degradation). Avoid exposure to moisture or bases, which may hydrolyze the ketone group .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G* level) to:
- Map electrostatic potential surfaces (identify electrophilic centers).
- Calculate activation energies for SN2 pathways at C3 vs. C4 positions.
Validate predictions experimentally using kinetic isotope effects or Hammett plots .
Q. What strategies resolve contradictions in reported reaction yields for this compound-mediated cross-coupling reactions?
- Methodological Answer : Systematically evaluate variables:
- Catalyst Screening : Compare Pd(PPh₃)₄ vs. CuI in Sonogashira couplings.
- Solvent Effects : Test polar aprotic (DMF) vs. non-polar (toluene) solvents.
- Additive Role : Assess KI or Cs₂CO₃ in stabilizing intermediates.
Publish a meta-analysis with standardized reporting (e.g., yield ± SEM, n ≥ 3 replicates) .
Q. How does steric hindrance at the 3,4 positions influence the compound’s utility in stereoselective synthesis?
- Methodological Answer : Design comparative experiments:
- Chiral Ligand Screening : Test BINAP vs. Salen ligands in asymmetric alkylation.
- X-ray Crystallography : Resolve spatial orientation of substituents.
Correlate findings with enantiomeric excess (ee) measured via chiral HPLC .
Data Contradiction Analysis
Q. Why do conflicting data exist regarding the thermal decomposition profile of this compound?
- Methodological Answer : Variations may arise from:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
